molecular formula C12H9Cl3O2 B15251908 3,3,5-Trichloro-[1,1'-biphenyl]-4,4(3H)-diol

3,3,5-Trichloro-[1,1'-biphenyl]-4,4(3H)-diol

Cat. No.: B15251908
M. Wt: 291.6 g/mol
InChI Key: QFRNTGIAUAIWCN-UHFFFAOYSA-N
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Description

3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol is an organic compound with the molecular formula C12H7Cl3 It is a derivative of biphenyl, where three chlorine atoms are substituted at the 3, 3’, and 5 positions, and hydroxyl groups are present at the 4 and 4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol typically involves the chlorination of biphenyl derivatives. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen.

    Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or Grignard reagents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dechlorinated biphenyl derivatives.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as an environmental pollutant.

    Medicine: Investigated for its potential therapeutic properties and as a model compound for studying drug metabolism.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol involves its interaction with cellular components. The compound can bind to proteins and enzymes, affecting their function. It may also interact with DNA, leading to potential mutagenic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trichlorobiphenyl: Another polychlorinated biphenyl with chlorine atoms at different positions.

    2,3’,6-Trichlorobiphenyl: A similar compound with chlorine atoms at the 2, 3’, and 6 positions.

Uniqueness

3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol is unique due to the presence of hydroxyl groups at the 4 and 4’ positions, which significantly influence its chemical reactivity and biological interactions. This makes it distinct from other polychlorinated biphenyls that lack these functional groups.

Properties

Molecular Formula

C12H9Cl3O2

Molecular Weight

291.6 g/mol

IUPAC Name

2,6,6-trichloro-4-phenylcyclohexa-2,4-diene-1,1-diol

InChI

InChI=1S/C12H9Cl3O2/c13-10-6-9(8-4-2-1-3-5-8)7-11(14,15)12(10,16)17/h1-7,16-17H

InChI Key

QFRNTGIAUAIWCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(C(C(=C2)Cl)(O)O)(Cl)Cl

Origin of Product

United States

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